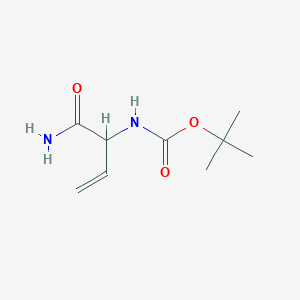
tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions . One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement of raw materials . The process is optimized for large-scale production, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted carbamates .
Aplicaciones Científicas De Investigación
tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The carbamate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: This compound has a similar structure but includes a phenyl group, which alters its reactivity and applications.
tert-Butyl N-(3-hydroxypropyl)carbamate: This compound contains a hydroxyl group, making it more hydrophilic and suitable for different applications.
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate: This compound has multiple ether linkages, providing unique properties for polymer synthesis.
Uniqueness
tert-Butyl (1-amino-1-oxobut-3-en-2-yl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications . Its versatility makes it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
tert-butyl N-(1-amino-1-oxobut-3-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSWYOAOSGWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
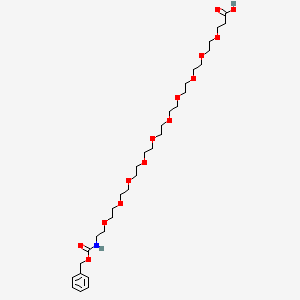
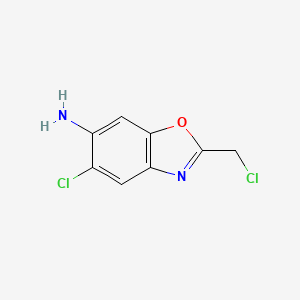
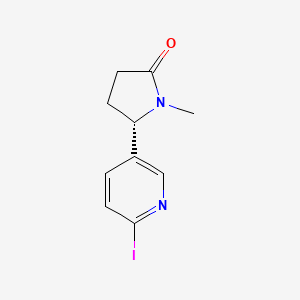
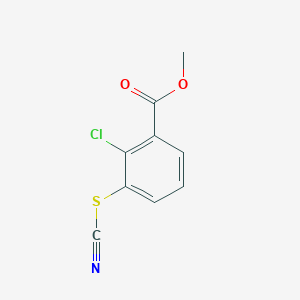
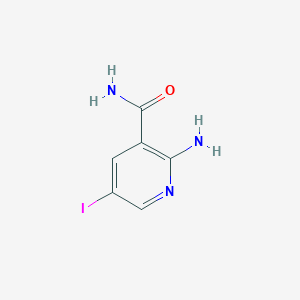
![7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B8030043.png)
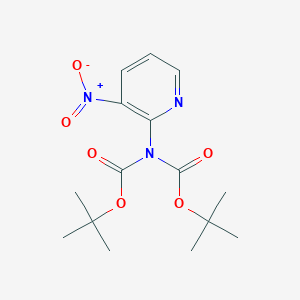
![6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8030063.png)
![2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid](/img/structure/B8030069.png)
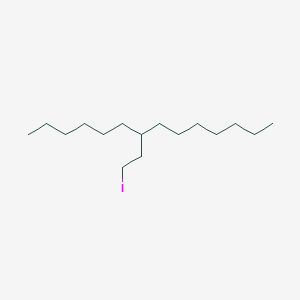
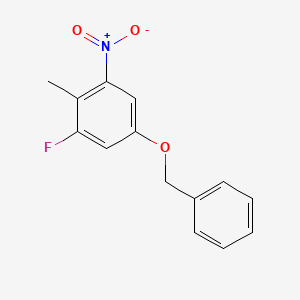
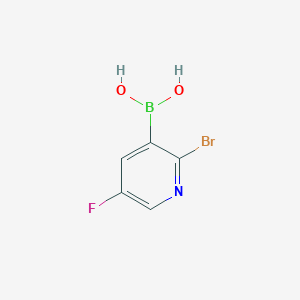
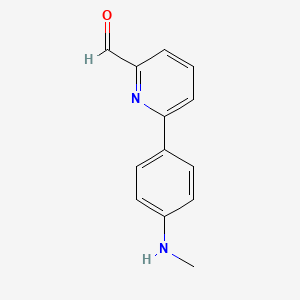
![(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B8030097.png)
